{1-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
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Overview
Description
{1-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone ring, a methoxyphenyl group, and a cyclohexylacetic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction of the pyridazinone ring with a methoxyphenyl halide in the presence of a base.
Acetylation: The acetylation of the amino group is carried out using acetic anhydride or acetyl chloride.
Attachment of the Cyclohexylacetic Acid Moiety: This final step involves the coupling of the acetylated intermediate with cyclohexylacetic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{1-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or THF.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Hydroxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {1-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving pyridazinone-containing enzymes. It can also serve as a ligand in the study of receptor-ligand interactions.
Medicine
In medicine, this compound has potential therapeutic applications. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of {1-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets. The pyridazinone ring can interact with enzyme active sites, inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the cyclohexylacetic acid moiety can improve the compound’s stability and bioavailability.
Properties
Molecular Formula |
C22H27N3O5 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[1-[[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H27N3O5/c1-30-17-7-5-6-16(12-17)18-8-9-20(27)25(24-18)14-19(26)23-15-22(13-21(28)29)10-3-2-4-11-22/h5-9,12H,2-4,10-11,13-15H2,1H3,(H,23,26)(H,28,29) |
InChI Key |
YNLHFSAXAHHUMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
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